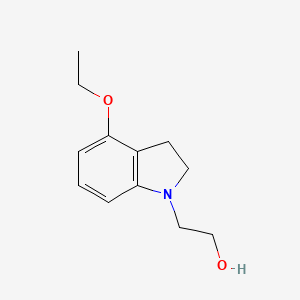
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)butanoic acid
Übersicht
Beschreibung
Butanoic acid, also known as butyric acid, is a carboxylic acid that is found in rancid butter, parmesan cheese, and vomit, and has an unpleasant odor and acrid taste, with a sweetish aftertaste (similar to ether). It can be detected by mammals with good scent detection abilities (such as dogs) at 10 parts per billion, whereas humans can detect it in concentrations above 10 parts per million .
Synthesis Analysis
Butanoic acid can be prepared in the laboratory by the oxidation of butyraldehyde . In industry, it is prepared by the fermentation of starch or sugar, followed by distillation .Molecular Structure Analysis
The molecular formula of butanoic acid is C4H8O2 . It consists of a four-carbon chain with a carboxyl group at one end .Chemical Reactions Analysis
Butanoic acid, like other carboxylic acids, can participate in many chemical reactions. For example, it can react with alcohols in the presence of an acid catalyst to form esters, a reaction known as esterification .Physical And Chemical Properties Analysis
Butanoic acid is a colorless liquid that is soluble in water. It has a strong, unpleasant smell and is also found in many foods. It has a molar mass of 88.11 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Novel Synthesis Techniques : Research has shown innovative methods for synthesizing derivatives related to 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)butanoic acid, showcasing the versatility of these compounds in chemical reactions. For example, a study demonstrated the synthesis of complex molecules through reactions involving ethoxymethylene-containing compounds, highlighting the potential for creating diverse chemical structures (Dmitry et al., 2015).
Biological Activity and Applications
- Antifungal and Herbicidal Activities : Some derivatives have unexpected biological activities. A notable example is the discovery of antifungal activity in compounds structurally related to 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)butanoic acid, particularly against the pathogenic fungus Phytophthora cactorum, although no herbicidal activity was found. This opens up potential applications in developing new antifungal agents (J. Zakrzewski & M. Krawczyk, 2014).
Advanced Materials and Chemistry
- Construction of Complex Molecules : The ability to form complex molecular structures using components like 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)butanoic acid has been demonstrated. For instance, the construction of [1]rotaxanes with pillar[5]arene as the wheel and terpyridine as the stopper showcases the intricate molecular architectures that can be achieved, offering insights into molecular machines and advanced material design (Ling-ling Zhao et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-4-11(12(15)16)14-8-6-13(3,7-9-14)10-17-5-2/h11H,4-10H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHOBZCXUSALGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)(C)COCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-oxopropanenitrile](/img/structure/B1477208.png)

![9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477210.png)

![8-(Piperidin-4-yl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477214.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B1477217.png)
![Piperidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477219.png)
![3-Oxo-3-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propanenitrile](/img/structure/B1477220.png)
![5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477222.png)
![5-(2-chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477223.png)
![2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477225.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477230.png)